molecular formula C14H16N4OS2 B6764567 N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide

Cat. No.: B6764567
M. Wt: 320.4 g/mol
InChI Key: JITQUZYGGSCZEW-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazo-thiazole core

Properties

IUPAC Name

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS2/c1-8-5-18-12(10(3)15-14(18)21-8)6-17(4)13(19)11-7-20-16-9(11)2/h5,7H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITQUZYGGSCZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)CN(C)C(=O)C3=CSN=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-thiazole core, followed by the introduction of the methyl and carboxamide groups. Common reagents used in these reactions include dimethylamine, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-Methylamine
  • (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-Methylmethanamine Hydrochloride

Uniqueness

N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its imidazo-thiazole core and the presence of both methyl and carboxamide groups make it a versatile compound for various applications.

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